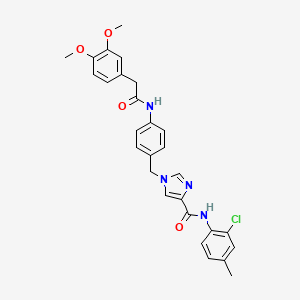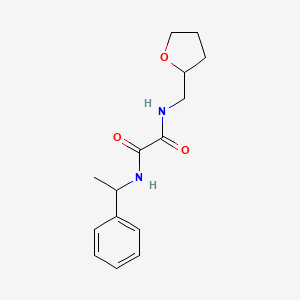
1-Isobutil-1H-pirazol-3-amina
Descripción general
Descripción
“1-Isobutyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1003012-08-5 . It has a molecular weight of 139.2 and its IUPAC name is 1-isobutyl-1H-pyrazol-3-amine . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for “1-Isobutyl-1H-pyrazol-3-amine” were not found, pyrazole-based ligands, which include similar compounds, have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The InChI code for “1-Isobutyl-1H-pyrazol-3-amine” is 1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Isobutyl-1H-pyrazol-3-amine” is a liquid . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Química Medicinal
La 1-Isobutil-1H-pirazol-3-amina es un tipo de aminopirazol, que es una clase de compuestos que ha sido estudiada extensamente en química medicinal . Los aminopirazoles son marcos ventajosos capaces de proporcionar ligandos útiles para receptores o enzimas, como p38MAPK, y diferentes quinasas, COX y otros, así como objetivos importantes para infecciones bacterianas y víricas .
Investigación Anticancerígena
En el campo de la investigación anticancerígena, ciertos derivados de aminopirazol han mostrado promesa. Por ejemplo, la (S)-5-amino-3-(4-((5-fluoro-2-metoxibenzamido)metil)fenil)-1-(1,1,1-trifluoropropano-2-il)-1H-pirazol-4-carboxamida es un inhibidor reversible de la quinasa de Bruton (BTK), una tirosina quinasa no receptora, que representa un objetivo terapéutico importante para las malignidades impulsadas por células B .
Investigación Antiinflamatoria
Los aminopirazoles, incluida la this compound, podrían utilizarse potencialmente en el desarrollo de fármacos antiinflamatorios. Esto se debe a su capacidad de interactuar con varias enzimas y receptores que desempeñan un papel en la inflamación .
Aplicaciones Industriales y Agrícolas
Los compuestos de pirazol, incluidos los aminopirazoles, se utilizan en diversas aplicaciones industriales y agrícolas. Se utilizan en química supramolecular y polimérica, en la industria alimentaria, como colorantes cosméticos y como estabilizadores UV .
Desarrollo de Cristales Líquidos
Ciertos pirazoles tienen propiedades de cristal líquido, lo que significa que podrían utilizarse potencialmente en el desarrollo de nuevos materiales para tecnologías de visualización .
Síntesis Química
La this compound podría utilizarse potencialmente como un bloque de construcción en la síntesis química, dada su estructura y reactividad específicas .
Mecanismo De Acción
Target of Action
1-Isobutyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives are known to interact with several targets, including estrogen receptors alpha and beta, and alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .
Mode of Action
For instance, they may bind to the active site of an enzyme, inhibiting its function, or they may bind to a receptor, modulating its activity .
Biochemical Pathways
Given its potential targets, it may be involved in pathways related to hormonal regulation and alcohol metabolism . The downstream effects of these interactions could include changes in gene expression, cellular signaling, and metabolic processes .
Pharmacokinetics
The properties of pyrazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects .
Result of Action
Based on its potential targets, it may influence a variety of cellular processes, including gene expression, cell signaling, and metabolism . These effects could contribute to its potential pharmacological activities.
Action Environment
The action, efficacy, and stability of 1-Isobutyl-1H-pyrazol-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Isobutyl-1H-pyrazol-3-amine in laboratory experiments is its low toxicity. In addition, it is relatively inexpensive and readily available. However, there are some limitations to using 1-Isobutyl-1H-pyrazol-3-amine in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, its low solubility in organic solvents can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 1-Isobutyl-1H-pyrazol-3-amine are still being explored. Future research will focus on the mechanisms of action of 1-Isobutyl-1H-pyrazol-3-amine and its ability to modulate inflammation and oxidative stress. In addition, further studies will be conducted to evaluate the potential therapeutic applications of 1-Isobutyl-1H-pyrazol-3-amine in the areas of cancer, inflammation, and neurodegenerative diseases. Other potential future applications of 1-Isobutyl-1H-pyrazol-3-amine include its use as an inhibitor of enzymes involved in metabolic pathways and as an antioxidant.
Propiedades
IUPAC Name |
1-(2-methylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHYUULDNBCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003012-08-5 | |
| Record name | 1-(2-methylpropyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)
![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)



![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
